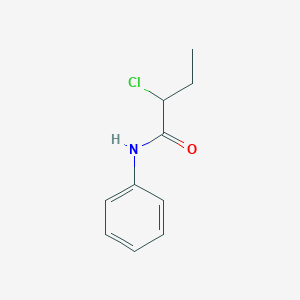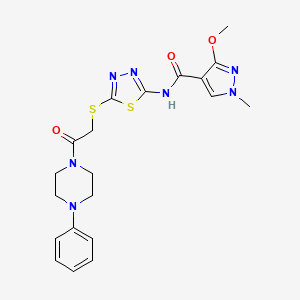![molecular formula C5H7BF3 B2603931 Bicyclo[1.1.1]pentan-1-yltrifluoroborate CAS No. 2410559-71-4](/img/structure/B2603931.png)
Bicyclo[1.1.1]pentan-1-yltrifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[11The bicyclo[1.1.1]pentane (BCP) framework is known for its rigidity and three-dimensional shape, which makes it an attractive bioisostere for para-substituted benzene rings in drug design . The trifluoroborate group adds further versatility, enabling various chemical transformations and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[111]pentan-1-yltrifluoroborate typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be transformed into various derivatives, including trifluoroborates, through subsequent reactions.
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentan-1-yltrifluoroborate often relies on scalable reactions that can be performed in flow systems. For example, a general scalable reaction between alkyl iodides and propellane has been reported, which provides bicyclo[1.1.1]pentane iodides in milligram to kilogram quantities using light without the need for catalysts or additives . This method can be adapted for the production of trifluoroborate derivatives.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[1.1.1]pentan-1-yltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions:
Radical Reactions: The bicyclo[1.1.1]pentane core can undergo radical reactions, such as radical addition across the central bond of propellane.
Oxidation and Reduction: While specific examples of oxidation and reduction reactions involving this compound are less common, the presence of the trifluoroborate group suggests potential for such transformations under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include alkyl iodides, nucleophiles, and radical initiators. Reaction conditions often involve light-induced processes, particularly for radical reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield a variety of functionalized derivatives, while radical reactions can lead to complex multi-component products .
Applications De Recherche Scientifique
Bicyclo[1.1.1]pentan-1-yltrifluoroborate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of bicyclo[1.1.1]pentan-1-yltrifluoroborate involves its ability to mimic the geometry and electronic properties of para-substituted benzene rings. This bioisosteric replacement can enhance the solubility, potency, and metabolic stability of drug candidates . The trifluoroborate group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.
Comparaison Avec Des Composés Similaires
Bicyclo[1.1.1]pentan-1-yltrifluoroborate is unique compared to other similar compounds due to its combination of the rigid bicyclo[1.1.1]pentane core and the versatile trifluoroborate group. Similar compounds include:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the same core structure but may have different functional groups, such as halides or amines.
Phenyl Ring Bioisosteres: Compounds that mimic the properties of para-substituted benzene rings, such as cubanes and higher bicycloalkanes.
Propriétés
IUPAC Name |
1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BF3/c7-6(8,9)5-1-4(2-5)3-5/h4H,1-3H2/q-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZXFAQHVXHJTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C12CC(C1)C2)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BF3- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride](/img/structure/B2603848.png)
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide](/img/structure/B2603850.png)

![N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide](/img/structure/B2603853.png)
![(E)-4-(Dimethylamino)-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]but-2-enamide](/img/structure/B2603855.png)


![5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2603861.png)

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2603865.png)
![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-4-(DIMETHYLSULFAMOYL)BENZAMIDE HYDROCHLORIDE](/img/structure/B2603867.png)

![2-amino-4-isobutyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2603869.png)

